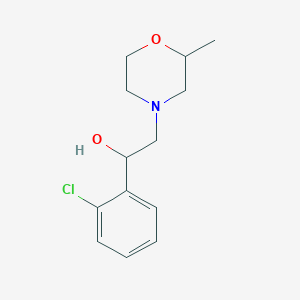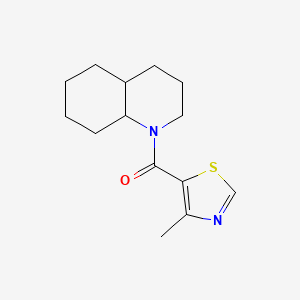
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a pharmaceutical company in Japan, and it has been used in medical research to study the opioid receptor system. MT-45 has a chemical structure that is similar to other opioid drugs, such as fentanyl and morphine, but it has a unique mechanism of action that makes it different from other opioids.
作用机制
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone acts on the opioid receptor system in the brain and spinal cord, which is responsible for regulating pain perception and reward pathways. It binds to the mu-opioid receptor, which is the same receptor that other opioid drugs bind to, but it has a unique mechanism of action that makes it different from other opioids. 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone acts as a partial agonist at the mu-opioid receptor, which means that it activates the receptor to a lesser extent than other opioids. This partial activation produces a weaker analgesic effect than other opioids, but it also produces fewer side effects and less potential for addiction.
Biochemical and Physiological Effects:
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone produces a range of biochemical and physiological effects in the body, including pain relief, sedation, and euphoria. It also produces respiratory depression, which can be dangerous at high doses. 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has a slower onset of action and a longer duration of action than other opioids, which makes it useful for certain types of pain management.
实验室实验的优点和局限性
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has several advantages for use in laboratory experiments, including its unique mechanism of action, its lower potential for addiction and side effects, and its longer duration of action. However, it also has several limitations, including its slower onset of action and its potential for respiratory depression at high doses.
未来方向
There are several future directions for research on 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone, including further investigation of its mechanism of action and its potential as a treatment for opioid addiction. Other future directions include the development of new synthetic opioids with improved safety and efficacy profiles, and the use of 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone in combination with other drugs to enhance its analgesic effects and reduce its side effects.
合成方法
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone can be synthesized using a variety of methods, including the Mannich reaction and the reductive amination of 2-methoxyphenylacetone. The synthesis process involves the use of various chemicals and solvents, and it requires skilled laboratory technicians to ensure the purity and potency of the final product.
科学研究应用
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has been used in scientific research to study the opioid receptor system and its effects on pain management. It has also been used to study the effects of opioids on the central nervous system and to investigate potential treatments for opioid addiction.
属性
IUPAC Name |
2-methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-7-11(13)12-5-2-3-10(12)9-4-6-15-8-9/h4,6,8,10H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDQKEMGWPFMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)
![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![N-[3-(furan-2-ylmethoxy)propyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7544525.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)

![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)
![3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)
![N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7544604.png)